3-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be scaled up by using continuous flow microreactor systems. These systems allow for efficient and controlled introduction of the tert-butoxycarbonyl group into the amino acid, resulting in higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DIC and HOBt in anhydrous conditions.
Major Products Formed
Deprotection: Free amine derivative.
Coupling: Peptide bonds with other amino acids or peptides.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Tert-butoxy)carbonylamino}propanoic acid
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes a propyl group attached to the amino acid backbone. This structural feature can influence its reactivity and stability compared to other Boc-protected amino acids .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYMPZLHNAZXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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